molecular formula C9H11N3O B12116275 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 223745-04-8

5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12116275
CAS No.: 223745-04-8
M. Wt: 177.20 g/mol
InChI Key: OLSHHFCQRNBAAK-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is a chemical compound with the molecular formula C7H7N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require high temperatures and inert atmospheres to ensure the successful formation of the benzimidazolone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocarbonylation processes using similar reagents and conditions as in laboratory synthesis. The use of catalysts such as Pd(OAc)2 and La[N(SiMe3)2]3 can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it can inhibit the binding of histamine to its receptor, thereby modulating various physiological responses . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

223745-04-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13)

InChI Key

OLSHHFCQRNBAAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

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